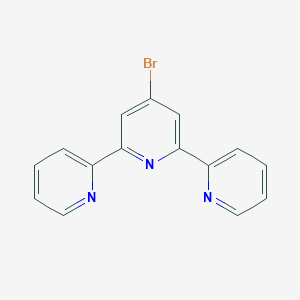

4-bromo-2,6-dipyridin-2-ylpyridine

Descripción

The exact mass of the compound 4'-Bromo-2,2':6',2''-terpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRRILXBSCRHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442565 | |

| Record name | 4'-Bromo-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149817-62-9 | |

| Record name | 4'-Bromo-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-2,2':6',2''-terpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-2,6-dipyridin-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2,6-dipyridin-2-ylpyridine, also known as 4'-Bromo-2,2':6',2''-terpyridine. This heterocyclic compound is a key building block in supramolecular chemistry and materials science, particularly in the synthesis of metal complexes for applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). This document details its chemical and physical properties, provides a step-by-step synthesis protocol, presents its characterization data, and outlines its primary applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4'-Bromo-2,2':6',2''-terpyridine, 4-bromo-2,6-bis(2-pyridyl)pyridine | [2][3] |

| CAS Number | 149817-62-9 | [3][4] |

| Molecular Formula | C₁₅H₁₀BrN₃ | [3][4] |

| Molecular Weight | 312.16 g/mol | [3] |

| Appearance | White to off-white powder or crystalline powder | [1] |

| Melting Point | 152-156 °C | [1] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [1] |

Synthesis

The synthesis of this compound is achieved through the bromination of 2,6-bis(2-pyridyl)-4(1H)-pyridinone.[1]

Experimental Protocol

Synthesis of 4'-bromo-2,2':6',2''-terpyridine [1]

-

To a 500 mL flask, add 2,6-bis(2-pyridyl)-4(1H)-pyridinone (2.47 g, 9.9 mmol), phosphorus pentabromide (6.6 g, 15.4 mmol), and phosphorus oxybromide (30 g).

-

Heat the mixture to 100 °C and stir for 12 hours.

-

Upon completion of the reaction, a black oily residue is obtained.

-

After cooling the reaction mixture to room temperature, carefully add ice water.

-

Neutralize the reaction mixture with an aqueous solution of potassium carbonate (K₂CO₃).

-

Extract the product with dichloromethane (3 x 300 mL).

-

Dry the combined organic phases with anhydrous magnesium sulfate.

-

Remove the solvent by filtration under reduced pressure to yield a brown solid.

-

Purify the solid by chromatography on a neutral alumina column using a 2:1 mixture of dichloromethane/hexane as the eluent.

-

This process yields 2.65 g of pure 4'-bromo-2,2':6',2''-terpyridine, which corresponds to an 86% yield based on the starting amount of 2,6-bis(2-pyridyl)-4(1H)-pyridinone.[1]

Synthesis Workflow

References

An In-depth Technical Guide to the Structure of 4'-bromo-2,2':6',2''-terpyridine

Introduction

4'-bromo-2,2':6',2''-terpyridine is a heterocyclic organic compound that serves as a crucial building block in the fields of supramolecular chemistry, materials science, and drug development. As a tridentate ligand, its three nitrogen atoms allow for strong chelation with a variety of metal ions, forming stable and well-defined complexes. The bromine atom at the 4'-position of the central pyridine ring is a key functional group, providing a reactive site for further molecular elaboration through cross-coupling reactions. This guide provides a detailed overview of its structure, synthesis, and physicochemical properties for researchers and scientists.

Molecular Structure and Properties

4'-bromo-2,2':6',2''-terpyridine consists of a central pyridine ring connected to two terminal 2-pyridyl rings at its 2 and 6 positions. The central ring is substituted with a bromine atom at the 4-position. This arrangement results in a planar, rigid structure ideal for forming linear, rod-like metal complexes.

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-2,6-di(pyridin-2-yl)pyridine | [1][2] |

| CAS Number | 149817-62-9 | [1][2] |

| Molecular Formula | C₁₅H₁₀BrN₃ | [3][4][5] |

| Molecular Weight | 312.16 g/mol | [2] |

| Appearance | White to yellow crystalline powder | [3] |

| Melting Point | 135.0 to 140.0 °C |

Synthesis

The most common and efficient method for synthesizing 4'-bromo-2,2':6',2''-terpyridine is a two-step approach based on the Kröhnke pyridine synthesis. This method involves an initial aldol condensation to form an intermediate chalcone, followed by a cyclization reaction with a pyridinium salt and an ammonia source.

Synthesis Pathway

The overall workflow involves the reaction of 2-acetylpyridine with 4-bromobenzaldehyde to form an intermediate, which is then cyclized to yield the final terpyridine product.

Caption: Kröhnke synthesis of 4'-bromo-2,2':6',2''-terpyridine.

Experimental Protocol: Two-Step Kröhnke Synthesis

This protocol is adapted from a high-yield synthesis method.[6]

Step 1: Synthesis of 4-Bromo-2'-azachalcone (Intermediate)

-

Dissolution: Dissolve 4-bromobenzaldehyde (e.g., 3.70 g, 20.0 mmol) in methanol (45 ml). Add a 1 M solution of sodium hydroxide (15 ml).

-

Addition: To the stirring solution, add 2-acetylpyridine (e.g., 2.56 g, 21.1 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes. A precipitate will form.

-

Work-up: Filter the precipitate and dissolve it in dichloromethane (CH₂Cl₂). Wash the organic phase once with water.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the solid residue from methanol to yield the pure 4-bromo-2'-azachalcone as a light yellow solid.

Step 2: Synthesis of 4'-bromo-2,2':6',2''-terpyridine

-

Preparation of Pyridinium Salt: N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide is prepared separately from 2-acetylpyridine and iodine in pyridine.

-

Reaction Mixture: In a round-bottom flask, combine the 4-bromo-2'-azachalcone from Step 1, N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide, and a molar excess of ammonium acetate.

-

Cyclization: Add a suitable solvent (e.g., ethanol or acetic acid) and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

Purification: Collect the solid by filtration. The crude product can be purified by column chromatography on neutral alumina or by recrystallization from a suitable solvent mixture (e.g., hexanes-CH₂Cl₂) to yield the final product as a white or light-yellow solid.

Spectroscopic and Crystallographic Data

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.

| Technique | Data | Source |

| ¹H NMR | (CDCl₃, δ in ppm): 8.72 (d, 2H), 8.69 (s, 2H), 8.66 (d, 2H), 7.87 (t, 2H), 7.77 (d, 2H), 7.63 (d, 2H), 7.35 (t, 2H) | [1] |

| ¹³C NMR | (CDCl₃, δ in ppm): 156.1, 156.0, 149.2, 149.1, 137.5, 137.0, 132.1, 128.9, 124.0, 123.5, 121.4, 118.6 | [1] |

| FT-IR | (KBr, cm⁻¹): ~3050 (aromatic C-H stretch), ~1580-1560 (C=C/C=N stretches), ~800-700 (C-H out-of-plane bend), ~600 (C-Br stretch) | [6][7] |

| Mass Spec. | Predicted [M+H]⁺: 312.01308 m/z | [5] |

Experimental Protocols for Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.[6]

-

FT-IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet to record the transmission spectrum over the range of 4000-400 cm⁻¹.[6][7]

Crystallographic Data

The definitive three-dimensional structure of 4'-bromo-2,2':6',2''-terpyridine in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC).

-

CCDC Deposition Number: 283655[1]

This data provides precise measurements of bond lengths, bond angles, and dihedral angles, confirming the planarity of the terpyridine core and the conformation of the molecule.

| Parameter | Value |

| Crystal System | Data available from CCDC |

| Space Group | Data available from CCDC |

| C-Br Bond Length | Data available from CCDC |

| C-N-C Bond Angle (Central Ring) | Data available from CCDC |

| Inter-ring Dihedral Angles | Data available from CCDC |

Applications in Research and Development

The utility of 4'-bromo-2,2':6',2''-terpyridine stems from its dual functionality: a robust chelating unit and a modifiable aromatic bromide.

-

Precursor for Complex Ligands: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira reactions. This allows for the straightforward installation of various aryl, alkynyl, or other functional groups at the 4'-position, enabling the synthesis of a vast library of functionalized terpyridine ligands with tailored electronic and steric properties.[8]

-

Supramolecular Assemblies: Metal complexes derived from this ligand are widely used in the construction of supramolecular architectures, including metallopolymers, molecular wires, and photosensitized systems for artificial photosynthesis.

-

Materials Science: These terpyridine derivatives and their metal complexes are investigated for applications in organic light-emitting diodes (OLEDs), molecular switches, and chemical sensors due to their unique photophysical and redox properties.

References

- 1. 4'-Bromo-2,2':6',2''-terpyridine | C15H10BrN3 | CID 10614995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4'-Bromo-2,2':6',2''-terpyridine | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 4'-bromo-2,2':6',2''-terpyridine (C15H10BrN3) [pubchemlite.lcsb.uni.lu]

- 6. scispace.com [scispace.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. The crystal structure of 4′-{4-[(2,2,5,5-tetramethyl-N-oxyl-3-pyrrolin-3-yl)ethynyl]phenyl}-2,2′:6′,2′′-terpyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-bromo-2,2':6',2''-terpyridine

CAS Number: 149817-62-9

This technical guide provides a comprehensive overview of 4'-bromo-2,2':6',2''-terpyridine, a key building block in supramolecular chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis protocols, and key reactions.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 4'-bromo-2,2':6',2''-terpyridine.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀BrN₃ | --INVALID-LINK-- |

| Molecular Weight | 312.16 g/mol | --INVALID-LINK-- |

| Melting Point | 161-162 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | Multiple Supplier Catalogs |

| Solubility | Soluble in chloroform and dichloromethane | General Laboratory Knowledge |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹³C NMR (CDCl₃) | δ 156.1, 156.0, 149.2, 149.1, 137.5, 137.0, 132.1, 128.9, 124.0, 123.5, 121.4, 118.6 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of 4'-bromo-2,2':6',2''-terpyridine are provided below.

Synthesis of 4'-bromo-2,2':6',2''-terpyridine via Kröhnke Condensation

This protocol is adapted from a procedure involving the condensation of a chalcone intermediate with a pyridinium salt.[1]

Step 1: Synthesis of 4-bromo-2'-azachalcone

-

Dissolve 4-bromobenzaldehyde (3.70 g, 20.0 mmol) in 45 mL of methanol and 15 mL of 1 M NaOH.

-

To this solution, add 2-acetylpyridine (2.56 g, 21.1 mmol).

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Collect the resulting precipitate by filtration.

-

Dissolve the precipitate in dichloromethane (CH₂Cl₂) and wash once with water.

-

Dry the organic phase over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the 4-bromo-2'-azachalcone intermediate.

Step 2: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

-

The isolated azachalcone is then reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (prepared from 2-acetylpyridine).

-

Ammonium acetate is used as both a base and a ring-closing agent in this step.

-

Further details on the precise stoichiometry and reaction conditions for this step require consultation of the primary literature.

Synthesis of 4'-bromo-2,2':6',2''-terpyridine from 2,6-bis(2-pyridyl)-4(1H)-pyridinone.[2]

-

In a 500 mL flask, combine 2,6-bis(2-pyridyl)-4(1H)-pyridinone (2.47 g, 9.9 mmol), phosphorus pentabromide (6.6 g, 15.4 mmol), and phosphorus tribromide oxide (30 g).

-

Heat the mixture to 100 °C and stir for 12 hours.

-

After the reaction is complete, a black oily residue will be obtained.

-

Cool the reaction mixture to room temperature and carefully add ice water.

-

Neutralize the mixture with an aqueous solution of potassium carbonate (K₂CO₃).

-

Extract the product with dichloromethane (3 x 300 mL).

-

Dry the combined organic phases with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a brown solid.

-

Purify the solid by column chromatography on a neutral alumina column using a 2:1 mixture of dichloromethane/hexane as the eluent. This should yield pure 4'-bromo-2,2':6',2''-terpyridine.

Suzuki Cross-Coupling Reaction of 4'-bromo-2,2':6',2''-terpyridine

This protocol describes a typical Suzuki cross-coupling reaction to form a new carbon-carbon bond at the 4'-position.[2]

Materials:

-

4'-bromo-2,2':6',2''-terpyridine (1 mmol)

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (catalyst)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

Procedure:

-

In a dry, degassed three-necked 250 mL round-bottom flask under an argon atmosphere, dissolve 4'-bromo-2,2':6',2''-terpyridine (0.388 g, 1 mmol) in 30 mL of toluene.

-

To this solution, add palladium tetrakis(triphenylphosphine) (0.087 g).

-

Add 10 mL of a 2 M degassed aqueous solution of sodium carbonate via cannula.

-

Add the desired arylboronic acid to the reaction mixture.

-

Heat the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography to isolate the desired 4'-aryl-2,2':6',2''-terpyridine.

Visualizations of Chemical Workflows

The following diagrams illustrate the key chemical transformations described in this guide.

Caption: Synthesis of 4'-bromo-2,2':6',2''-terpyridine.

Caption: Suzuki cross-coupling reaction workflow.

References

physical and chemical properties of 4'-bromo-2,2':6',2''-terpyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 4'-bromo-2,2':6',2''-terpyridine. It includes detailed experimental protocols, summarized quantitative data, and visualizations of key chemical processes to support its application in research and development.

Core Physical and Chemical Properties

4'-Bromo-2,2':6',2''-terpyridine is a solid, typically appearing as a white to off-white powder or crystalline substance.[1][2] It is a key building block in supramolecular chemistry and materials science due to its versatile chemical nature.[3]

Physical Properties

A summary of the key physical properties of 4'-bromo-2,2':6',2''-terpyridine is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀BrN₃ | [1][2] |

| Molecular Weight | 312.17 g/mol | [2] |

| Melting Point | 139 °C | [1] |

| Boiling Point | 422.3 ± 40.0 °C (Predicted) | [1] |

| Appearance | White to almost white powder to crystal | [2] |

| Solubility | Soluble in many organic solvents, slightly soluble in water. | [4] |

| Purity | >97.0% (T)(HPLC) | [2] |

Chemical Properties

4'-Bromo-2,2':6',2''-terpyridine is a stable compound under normal conditions. The presence of the bromine atom on the central pyridine ring makes it an excellent substrate for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The three nitrogen atoms of the terpyridine core act as a tridentate ligand, readily forming stable complexes with various metal ions.

Synthesis and Experimental Protocols

The synthesis of 4'-bromo-2,2':6',2''-terpyridine can be achieved through multiple synthetic routes. A common and effective method involves the reaction of 2,6-bis(2-pyridyl)-4(1H)-pyridinone with a brominating agent.

Synthesis of 4'-bromo-2,2':6',2''-terpyridine

Reaction Scheme:

Caption: Synthesis of 4'-bromo-2,2':6',2''-terpyridine.

Detailed Protocol: [1]

-

In a 500 mL flask, add 2,6-bis(2-pyridyl)-4(1H)-pyridinone (2.47 g, 9.9 mmol), phosphorus pentabromide (6.6 g, 15.4 mmol), and phosphorus oxybromide (30 g).

-

Heat the mixture to 100 °C and stir for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature. A black oily residue should be obtained.

-

Carefully add ice water to the cooled reaction mixture.

-

Neutralize the mixture with an aqueous solution of potassium carbonate (K₂CO₃).

-

Extract the product with dichloromethane (3 x 300 mL).

-

Dry the combined organic phases with anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain a brown solid.

-

Purify the crude product by column chromatography on a neutral alumina column using a 2:1 mixture of dichloromethane/hexane as the eluent. This yields pure 4'-bromo-2,2':6',2''-terpyridine (2.65 g, 86% yield).

Spectroscopic Data

The structural characterization of 4'-bromo-2,2':6',2''-terpyridine is confirmed by various spectroscopic techniques.

| Spectroscopy | Key Data |

| ¹H NMR | Spectral data available, but specific shifts and coupling constants vary with solvent. |

| ¹³C NMR | Spectral data available, but specific chemical shifts vary with solvent. |

| IR | Characteristic peaks corresponding to the aromatic C-H and C=N stretching vibrations. |

| UV-Vis | Absorption maxima in the UV region, characteristic of the terpyridine core. |

Note: For detailed spectra, please refer to specialized databases and the primary literature.

Reactivity and Key Chemical Reactions

The bromine atom at the 4'-position of the terpyridine core is the primary site of reactivity, making it a versatile precursor for the synthesis of more complex molecules through cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the terpyridine and a boronic acid derivative.

Reaction Workflow:

References

Technical Guide: Solubility Profile of 4-bromo-2,6-dipyridin-2-ylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromo-2,6-dipyridin-2-ylpyridine (also known as 4'-Bromo-2,2':6',2''-terpyridine), a key building block in supramolecular chemistry and materials science. Understanding its solubility is critical for its application in synthesis, purification, and formulation. While quantitative solubility data is not extensively available in public literature, this guide consolidates the existing qualitative information and provides a detailed experimental protocol for its quantitative determination.

Qualitative Solubility Data

The solubility of this compound has been described qualitatively in various organic solvents. The following table summarizes the available information, providing a comparative overview.

| Solvent | IUPAC Name | Formula | Type | Solubility Description |

| N,N-Dimethylformamide | N,N-Dimethylformamide | C₃H₇NO | Polar Aprotic | Very Soluble[1] |

| Methanol | Methanol | CH₃OH | Polar Protic | Soluble[1] |

| Glacial Acetic Acid | Acetic Acid | C₂H₄O₂ | Polar Protic | Sparingly Soluble[1] |

| Chloroform | Trichloromethane | CHCl₃ | Polar Aprotic | Very Slightly Soluble[1] |

| Water | Water | H₂O | Polar Protic | Practically Insoluble[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended. This method is a standard and reliable technique for determining the solubility of a solid in a liquid.[2]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Data Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and solubility determination of this compound.

References

An In-depth Technical Guide to Functionalized 2,2':6',2''-Terpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized 2,2':6',2''-terpyridines (tpy) are a class of tridentate ligands that have garnered significant attention in coordination chemistry, materials science, and drug development. Their rigid, planar structure and strong chelating ability with a wide range of metal ions make them versatile building blocks for creating complex supramolecular architectures and functional materials. The ability to introduce a vast array of functional groups onto the terpyridine scaffold allows for the fine-tuning of their electronic, optical, and biological properties, leading to applications in catalysis, sensing, light-emitting devices, and as therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and applications of functionalized 2,2':6',2''-terpyridines, with a focus on detailed experimental protocols and quantitative data.

Synthesis of Functionalized 2,2':6',2''-Terpyridines

The synthesis of functionalized terpyridines can be broadly categorized into two main strategies: ring-forming reactions to construct the terpyridine core and post-synthetic modifications of a pre-formed terpyridine. The most established and versatile method for the de novo synthesis is the Kröhnke pyridine synthesis. Additionally, cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings are widely employed to introduce functional groups onto a pre-existing terpyridine scaffold, typically at the 4'-position.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful one-pot reaction for preparing 4'-substituted-2,2':6',2''-terpyridines. It involves the condensation of two equivalents of a 2-acetylpyridine derivative with one equivalent of a substituted aldehyde in the presence of a base and an ammonia source.

-

Materials: 2-acetylpyridine (2.0 equiv.), substituted aromatic aldehyde (1.0 equiv.), potassium hydroxide (KOH) (2.4 equiv.), methanol (MeOH), and 35% aqueous ammonia solution.

-

Procedure:

-

Dissolve the substituted aromatic aldehyde (10.0 mmol) and 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 mL) in a round-bottom flask.

-

To this solution, add potassium hydroxide pellets (1.54 g, 24 mmol).

-

Add 35% aqueous ammonia solution (40.0 mL) to the reaction mixture.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to room temperature, which should result in the formation of a precipitate.

-

Collect the solid product by filtration and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Cross-Coupling Reactions

Cross-coupling reactions are indispensable for introducing a wide variety of functional groups onto the terpyridine core, offering a modular approach to ligand design.

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. This method is particularly useful for creating C-C bonds.

-

Materials: 4'-Bromo-2,2':6',2''-terpyridine (1.0 equiv.), arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), Na₂CO₃ (2.0 equiv.), toluene, ethanol, and water.

-

Procedure:

-

To a degassed solution of 4'-bromo-2,2':6',2''-terpyridine (1.0 mmol) in a 3:1:1 mixture of toluene:ethanol:water (15 mL), add the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is excellent for introducing alkynyl functionalities.

-

Materials: 4'-Iodo-2,2':6',2''-terpyridine (1.0 equiv.), terminal alkyne (1.1 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), CuI (0.1 equiv.), triethylamine (TEA), and tetrahydrofuran (THF).

-

Procedure:

-

To a solution of 4'-iodo-2,2':6',2''-terpyridine (1.0 mmol) in a mixture of THF (10 mL) and TEA (5 mL), add the terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify the product by column chromatography on silica gel.

-

Synthesis of Metal Complexes

The defining feature of terpyridines is their ability to form stable complexes with a wide range of metal ions. The synthesis of these complexes is typically straightforward.

General Experimental Protocol: Synthesis of [M(tpy)₂]ⁿ⁺ Complexes.

-

Materials: Functionalized terpyridine ligand (2.0 equiv.) and a metal salt (e.g., FeCl₂, RuCl₃·xH₂O, Co(BF₄)₂·6H₂O) (1.0 equiv.).

-

Procedure:

-

Dissolve the functionalized terpyridine ligand (2.0 mmol) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

-

Add a solution of the metal salt (1.0 mmol) in the same or a compatible solvent to the ligand solution.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of the complex is often indicated by a color change.

-

If the complex precipitates, collect it by filtration. If it remains in solution, the product can be precipitated by the addition of a counter-ion salt (e.g., NH₄PF₆ or KPF₆) or by solvent evaporation followed by purification.

-

Wash the resulting solid with a suitable solvent to remove any unreacted starting materials and dry under vacuum.

-

Data Presentation

The photophysical and structural properties of functionalized terpyridines are highly dependent on the nature and position of the substituents. The following tables summarize key quantitative data for a selection of functionalized terpyridines and their metal complexes.

Table 1: Photophysical Properties of Selected 4'-Substituted 2,2':6',2''-Terpyridines.

| Substituent at 4'-position | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| -H | 280, 310 | 350 | 0.003 | - | [1] |

| -C₆H₅ | 285, 315 | 365 | 0.012 | - | [1] |

| -C₆H₄-N(CH₃)₂ | 290, 405 | 480 | 0.35 | 2.1 | [2] |

| -C₆H₄-OCH₃ | 288, 325 | 375 | 0.025 | - | [3] |

| -C₆H₄-CF₃ | 282, 312 | 355 | 0.005 | - | [3] |

| -Thiophen-2-yl | 285, 340 | 390 | - | - | [4] |

| -Pyren-1-yl | 295, 350, 370 | 400, 420 | 0.45 | 3.5 | [5] |

Table 2: Photophysical Properties of Selected Ruthenium(II) and Iridium(III) Terpyridine Complexes.

| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| [Ru(tpy)₂]²⁺ | 280, 310, 475 | 650 | 2.5 x 10⁻⁵ | 0.25 | [6] |

| [Ru(Ph-tpy)₂]²⁺ | 285, 315, 485 | 660 | 3.0 x 10⁻⁵ | - | [6] |

| [Ir(ppy)₂(tpy)]PF₆ | - | 572 | 0.037 | 80 | [1] |

| [Ir(piq)₂(tpy)]PF₆ | - | 588 | 0.096 | 1965 | [1] |

Table 3: Selected Bond Lengths and Angles for [Co(pytpy)₂][BF₄]₂.[9]

| Bond | Length (Å) | Angle | Degrees (°) |

| Co1–N1 | 2.0393(16) | N1–Co1–N2 | 80.16(6) |

| Co1–N2 | 1.8819(15) | N2–Co1–N3 | 80.76(6) |

| Co1–N3 | 2.0279(15) | N5–Co1–N6 | 78.70(6) |

| Co1–N5 | 2.1286(16) | N6–Co1–N7 | 79.27(6) |

| Co1–N6 | 1.9225(15) | N1–Co1–N6 | 99.16(6) |

| Co1–N7 | 2.1345(16) |

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows related to functionalized 2,2':6',2''-terpyridines.

Synthesis Workflow

Catalytic Cycle

Self-Assembly Process

Conclusion

Functionalized 2,2':6',2''-terpyridines are a remarkably versatile class of compounds with a rich and expanding chemistry. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of a vast array of tailored ligands. The tabulated data and illustrative diagrams offer a quantitative and conceptual framework for understanding the structure-property relationships that govern their behavior. For researchers, scientists, and drug development professionals, the continued exploration of functionalized terpyridines holds immense promise for the development of novel catalysts, advanced materials, and innovative therapeutic strategies.

References

- 1. Photophysical and photochemical properties of ruthenium and osmium complexes with substituted terpyridines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. (Open Access) Synthesis, characterisation and spectroscopic properties of ruthenium(II)-2,2':6',2''-terpyridine coordination triades X-ray structures of 4'-(N,N-dimethylamino)-2,2':6',2''-terpyridine and bis(4'-(N,N-dimethylamino)-2,2':6',2''-terpyridine)ruthenium(II) hexafluorophosphate acetonitrile solvate (1992) | Edwin C. Constable | 216 Citations [scispace.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review | MDPI [mdpi.com]

- 5. 2,2':6',2''-Terpyridine, 4'-(1-pyrenyl)- | C31H19N3 | CID 5249916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 4-bromo-2,6-dipyridin-2-ylpyridine in Modern Coordination Chemistry: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The tridentate ligand 4-bromo-2,6-dipyridin-2-ylpyridine, systematically named 4'-Bromo-2,2':6',2''-terpyridine, stands as a cornerstone in the edifice of modern coordination chemistry. Its unique electronic and structural characteristics, imparted by the strategic placement of a bromine atom on the central pyridine ring, render it an invaluable building block for the synthesis of a diverse array of metal complexes. These complexes are at the forefront of innovation in fields ranging from catalysis and materials science to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, coordination behavior, and applications of this versatile ligand, complete with detailed experimental protocols and visual representations of key chemical pathways.

Synthesis of the Ligand: A Versatile Precursor

The synthesis of this compound can be achieved through several established methodologies, with the Kröhnke reaction and its variations being the most prominent. These methods typically involve the condensation of 2-acetylpyridine with a suitable aldehyde, followed by cyclization and aromatization steps.

One common synthetic route involves the reaction of 2-acetylpyridine with an appropriate precursor in the presence of a base and an ammonia source.[1][2] Modifications of this procedure, such as two-step aldol condensations, have been developed to improve yields and minimize the formation of polycondensation byproducts.[3] Another approach starts from 2-picolinic acid and proceeds through a series of intermediates.[4] The bromo-substituent is typically introduced via bromination of a precursor molecule.

The choice of synthetic route often depends on the desired scale and purity of the final product. The resulting this compound serves as a crucial synthon for more complex ligand architectures, often through Suzuki or other cross-coupling reactions at the bromine position.[5][6]

Coordination Chemistry: A Platform for Diverse Metal Complexes

As a tridentate N-donor ligand, this compound readily forms stable octahedral or pseudo-octahedral complexes with a wide range of transition metal ions. The three nitrogen atoms of the pyridine rings coordinate to the metal center, forming two five-membered chelate rings, which imparts significant thermodynamic stability to the resulting complexes.[7]

The bromine atom at the 4'-position of the central pyridine ring exerts a significant electronic influence on the ligand's coordination properties. Its electron-withdrawing nature can modulate the electron density on the pyridine rings, thereby affecting the stability, redox potentials, and photophysical characteristics of the metal complexes.[8] This electronic tuning is a key feature that allows for the rational design of complexes with specific desired properties.

The coordination of this compound to a metal center can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.[9][10] Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the coordination sphere.

Data Presentation: Quantitative Insights into Coordination Complexes

The precise geometry of metal complexes incorporating this compound is best understood through crystallographic data. The following table summarizes typical coordination bond lengths and angles for a hypothetical [M(4-Br-tpy)₂]ⁿ⁺ complex, where 'tpy' represents the terpyridine ligand. This data is representative and would be populated with specific values from experimental studies found in crystallographic databases for different metal centers (M).

| Metal Ion (M) | M-N(central) (Å) | M-N(terminal) (Å) | N(central)-M-N(terminal) (°) | N(terminal)-M-N(terminal) (°) |

| Ru(II) | 1.95 - 2.05 | 2.05 - 2.15 | 78 - 82 | 158 - 162 |

| Fe(II) | 1.90 - 2.00 | 2.00 - 2.10 | 79 - 83 | 159 - 163 |

| Co(II) | 2.00 - 2.10 | 2.10 - 2.20 | 77 - 81 | 157 - 161 |

| Cu(II) | 1.98 - 2.08 | 2.08 - 2.18 | 78 - 82 | 158 - 162 |

| Zn(II) | 2.05 - 2.15 | 2.15 - 2.25 | 76 - 80 | 156 - 160 |

Applications: From Catalysis to Advanced Materials

The unique properties of this compound and its metal complexes have led to their application in a variety of scientific and technological domains.

Catalysis: Metal complexes of terpyridine ligands are known to be effective catalysts for a range of organic transformations. The ability to tune the electronic properties of the ligand via substituents like the bromo group allows for the optimization of catalytic activity and selectivity.[11][12]

Materials Science and Photophysics: The rich photophysical properties of ruthenium(II) and other transition metal complexes of terpyridines make them attractive for applications in light-emitting devices, sensors, and solar energy conversion.[3][7][13][14] The bromine atom can serve as a handle for further functionalization, allowing for the integration of these complexes into larger molecular assemblies and materials.[15]

Supramolecular Chemistry: The rigid, planar structure of the terpyridine ligand makes it an excellent building block for the construction of complex supramolecular architectures through non-covalent interactions.[16][17] The bromo-substituent can participate in halogen bonding, providing an additional tool for directing the self-assembly process.

Drug Development: The ability of terpyridine complexes to interact with biological macromolecules has spurred interest in their potential as therapeutic agents. The ligand scaffold can be modified to enhance biological activity and target specificity.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methodologies.

Materials:

-

2-Acetylpyridine

-

4-Bromobenzaldehyde

-

Ammonium acetate

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Dissolve 2-acetylpyridine and 4-bromobenzaldehyde in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide and ammonium acetate to the flask.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Ru(4-Br-tpy)₂₂ Complex

This protocol describes a general method for the synthesis of a ruthenium(II) complex.

Materials:

-

This compound

-

RuCl₃·xH₂O

-

N-ethylmorpholine

-

Ethanol

-

Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

-

Dissolve this compound (2 equivalents) and RuCl₃·xH₂O (1 equivalent) in ethanol in a round-bottom flask.

-

Add N-ethylmorpholine as a reducing agent and base.

-

Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours. The color of the solution should change, indicating complex formation.

-

Monitor the reaction by UV-Vis spectroscopy.

-

After the reaction is complete, cool the solution to room temperature.

-

Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as its hexafluorophosphate salt.

-

Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum.

-

Characterize the complex using ¹H NMR, UV-Vis spectroscopy, and mass spectrometry. For definitive structural analysis, grow single crystals suitable for X-ray diffraction.

Mandatory Visualizations

Caption: Synthetic pathway for this compound.

Caption: Formation of a Ruthenium(II) bis-terpyridine complex.

Caption: Standard workflow for NMR spectroscopic analysis.

References

- 1. 4'-Bromo-2,2':6',2''-terpyridine | C15H10BrN3 | CID 10614995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In-Depth Studies of Ground- and Excited-State Properties of Re(I) Carbonyl Complexes Bearing 2,2′:6′,2″-Terpyridine and 2,6-Bis(pyrazin-2-yl)pyridine Coupled with π-Conjugated Aryl Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectroscopic Characterization of Platinum(IV) Terpyridyl Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'- bipyridine: a new solubilizing building block for macromolecular and supramolecular applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Supramolecular synthesis based on a combination of hydrogen- and halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Core of Coordination Chemistry: A Technical Guide to Terpyridine-Based Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpyridine and its derivatives represent a prominent class of tridentate N-heterocyclic ligands, celebrated for their robust and versatile coordination with a wide array of metal ions.[1] The resulting metal complexes display a rich tapestry of photophysical, electrochemical, and catalytic properties, rendering them invaluable in fields spanning from materials science to medicinal chemistry.[1][2] This technical guide delves into the key features of terpyridine-based ligands, offering a comprehensive overview of their synthesis, coordination behavior, quantitative properties, and key experimental protocols, with a particular focus on applications relevant to research and drug development.

At its heart, the 2,2':6',2''-terpyridine (tpy) ligand is a tridentate chelator that binds to metal ions via its three nitrogen atoms, forming two highly stable five-membered chelate rings.[1] This "NNN-pincer" coordination mode is fundamental to the stability and unique properties of the resulting complexes.[3][4] Prior to coordination, the free ligand typically exists in a trans-trans conformation to minimize lone pair repulsion.[1] Upon complexation, it undergoes a conformational shift to a cis-cis geometry, allowing the three nitrogen atoms to bind meridionally to the metal center.[1] This rigid, planar coordination geometry is a cornerstone of the distinctive characteristics of terpyridine-metal complexes.

Synthesis of Terpyridine-Based Ligands and Their Metal Complexes

The synthesis of terpyridine ligands is well-established, with the Kröhnke reaction being one of the most common and effective methods for preparing 4'-substituted terpyridines.[5] This method offers a versatile route to a wide array of derivatives, allowing for the fine-tuning of the ligand's electronic and steric properties.[3] The subsequent formation of terpyridine-metal complexes is often a straightforward self-assembly process, where the stoichiometry of the reactants plays a crucial role in determining the final structure, be it a mono- or bis-terpyridine complex.[1]

Logical Workflow for Terpyridine Ligand and Complex Synthesis

Caption: General workflow for the synthesis of terpyridine ligands and their subsequent metal complexes.

Coordination Chemistry and Structural Properties

The tridentate nature of terpyridine ligands leads to the formation of robust and well-defined metal-ligand frameworks. The coordination of one or two terpyridine ligands to a metal center results in distinct geometries with significant implications for their properties. For instance, bis(terpyridine) metal complexes often adopt a pseudo-octahedral geometry.[6] The precise bond lengths and angles within these complexes can be subtly influenced by the nature of the substituents on the terpyridine scaffold and the identity of the metal ion.

| Complex | Metal-N(central) Bond Length (Å) | Metal-N(outer) Bond Length (Å, avg) | N(central)-Metal-N(outer) Angle (°, avg) | Reference |

| [Fe(tpy)2]2+ | 1.878 | 1.974 | 80.9 | [7] |

| [Co(tpy)2]2+ | 1.882 | 2.034 | 80.5 | [8] |

| [Ni(tpy)Cl(H2O)2]+ | - | - | - | [9] |

| [Ru(tpy)2]2+ | - | - | - | [2] |

Note: Bond lengths and angles can vary depending on the counter-ion and crystal packing forces.

Photophysical and Electrochemical Properties

Terpyridine complexes are renowned for their characteristic optical and electrochemical properties, which are primarily dictated by metal-to-ligand charge transfer (MLCT) transitions.[7][10] These properties can be systematically tuned by modifying the terpyridine ligand or the metal center, making them highly attractive for applications in sensing, imaging, and solar energy conversion.[10]

Ruthenium(II) terpyridine complexes, for example, have been extensively studied for their luminescence, with research focused on extending their excited-state lifetimes and enhancing their quantum yields.[2][11] The introduction of pyrimidinyl groups at the 4'-position of the terpyridine ligand has been shown to significantly improve these photophysical properties.[2]

| Complex | Absorption λmax (nm) (MLCT) | Emission λem (nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ, ns) | Reference |

| [Ru(tpy)2]2+ | ~474 | ~650 | < 0.01 | 0.25 | [2] |

| [(Pm-tpy)Ru(tpy)]2+ | ~480 | ~645 | 0.02 | 16 | [2] |

| [Ru(tpy-Pm-Ph)2]2+ | ~490 | ~640 | 0.08 | 80 | [2] |

| [Pt(mpterpy)Cl]+ | - | ~600 | - | - |

The electrochemical behavior of terpyridine complexes is characterized by reversible metal-centered oxidation and ligand-centered reduction processes.[2] The low-lying LUMO of the pyridine rings allows for redox chemistry to occur on the ligand, a feature that contributes to the "non-innocent" character of terpyridine, enabling it to stabilize metals in low oxidation states.[3]

| Complex | E1/2 (Oxidation, V vs. Fc/Fc+) | E1/2 (Reduction 1, V vs. Fc/Fc+) | E1/2 (Reduction 2, V vs. Fc/Fc+) | Reference |

| [Fe(tpy)2]2+ | +0.80 | -1.58 | -1.80 | [12] |

| [Ru(tpy)2]2+ | +1.26 | -1.33 | -1.54 | [2] |

| [(Pm-tpy)Ru(tpy)]2+ | +1.27 | -1.30 | -1.52 | [2] |

Applications in Catalysis, Materials Science, and Drug Development

The unique properties of terpyridine-metal complexes have made them attractive candidates for a wide range of applications.

Catalysis

In catalysis, terpyridine ligands can act as pincer-type ligands, imparting high stability and specific reactivity to the metal center.[3] Terpyridine complexes of manganese, iron, and cobalt have shown promise in catalyzing C-C bond formation and hydrofunctionalization reactions.[3][13] Nickel-terpyridine complexes have been successfully employed in various cross-coupling reactions.[9] Manganese-terpyridine complexes have also been investigated as catalysts for water oxidation, a key process in artificial photosynthesis.[14][15]

| Catalyst | Reaction | Oxidant | Turnover Number (TON) | Reference |

| [Mn(IV)4O5(terpy)4(H2O)2]6+ | Water Oxidation | Ce(IV) | 3.18 | |

| [(OH2)(terpy)Mn(μ-O)2Mn(terpy)(OH2)]3+ on kaolin | Water Oxidation | Ce(IV) | 17 | [16] |

| Ni-terpyridine complex | C-C Cross-Coupling | - | Varies | [9][13] |

Materials Science

The rigid and linear nature of bis-terpyridine metal complexes makes them excellent building blocks for supramolecular chemistry and materials science.[4] They have been used to construct a variety of complex architectures, including molecular wires, grids, and polymers.[17] Their luminescent properties are exploited in the development of organic light-emitting diodes (OLEDs) and sensors.[18] Furthermore, ruthenium and other metal-terpyridine complexes have been extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs).[10][19]

| Dye | Jsc (mA/cm²) | Voc (V) | Fill Factor | Power Conversion Efficiency (%) | Reference |

| MC124 | 5.6 | 0.59 | 0.69 | 2.3 | [10] |

| N749 (Black Dye) | - | - | - | ~11 | [10] |

Drug Development

The ability of terpyridine complexes to interact with biological macromolecules, particularly DNA, has spurred interest in their development as therapeutic agents.[20][21] Platinum(II) and other metal-terpyridine complexes have demonstrated significant cytotoxicity against various cancer cell lines, with some exhibiting higher selectivity for cancer cells over normal cells.[1][19] The mechanism of action is often attributed to DNA intercalation or groove binding, leading to the inhibition of replication and transcription, and ultimately apoptosis.[22]

Caption: A conceptual diagram illustrating the potential mechanisms of anticancer activity for terpyridine-metal complexes.

| Complex | Cell Line | IC50 (µM) | Reference |

| Cisplatin | A2780 (ovarian) | 3.4 ± 0.2 | [1] |

| Complex 1 (Cu(II)-tpy derivative) | A2780 (ovarian) | 1.8 ± 0.2 | [1] |

| Complex 6 (Cu(II)-dtpy derivative) | A2780 (ovarian) | 2.5 ± 0.3 | [1] |

| Platinum(II)-terpyridine complex 4 | A549 (lung) | ~0.02 (GI50) | [23] |

| Platinum(II)-terpyridine complex 6 | A549 (lung) | ~0.02 (GI50) | [23] |

Experimental Protocols

Synthesis of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine (Kröhnke Synthesis)

Materials:

-

2-Acetylpyridine

-

4-Methoxybenzaldehyde

-

Potassium Hydroxide (KOH) pellets

-

Methanol (MeOH)

-

35% Aqueous Ammonia solution

Procedure:

-

In a round-bottom flask, combine 2-acetylpyridine (2.43 g, 20.0 mmol) and methanol (20 ml).

-

To this mixture, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol).

-

Add potassium hydroxide pellets (1.54 g, 24 mmol) to the reaction mixture.

-

Finally, add 35% aqueous ammonia solution (40.0 ml).

-

Reflux the reaction mixture for 4–6 hours.

-

After cooling to room temperature, a precipitate will form.

-

Collect the solid by filtration and wash with water.[3]

Synthesis of a Heteroleptic Ruthenium(II) Terpyridine Complex

Materials:

-

4'-(2-Pyrimidyl)terpyridine (Pmtpy)

-

Ruthenium terpyridine trichloride (Ru(tpy)Cl₃)

-

Silver nitrate (AgNO₃)

-

Ethanol

-

Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

-

Reflux a mixture of 4'-(2-Pyrimidyl)terpyridine (0.063 g, 0.2 mmol), ruthenium terpyridine trichloride (0.089 g, 0.2 mmol), and silver nitrate (0.104 g, 0.6 mmol) in ethanol (30 mL) overnight.

-

Filter the mixture through Celite and evaporate the filtrate to dryness.

-

Chromatograph the residue on a silica gel column with a 7:1 mixture of acetonitrile and saturated aqueous KNO₃.

-

Collect the desired fraction and add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as the hexafluorophosphate salt.

-

Filter the solid, wash with water, and dry under vacuum.[2]

Cyclic Voltammetry of Terpyridine Complexes

Caption: A typical workflow for conducting cyclic voltammetry experiments on terpyridine complexes.

Procedure:

-

Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate solvent (e.g., acetonitrile). Dissolve the terpyridine complex in this solution to a known concentration (e.g., 1 mM).

-

Cell Assembly: Assemble a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.

-

Measurement: Perform the cyclic voltammetry scan over the desired potential range at a specific scan rate (e.g., 100 mV/s).

-

Data Analysis: Plot the resulting current versus potential to obtain the cyclic voltammogram. From this plot, determine the half-wave potentials (E₁/₂) for the redox processes.[12]

MTT Assay for Cytotoxicity Determination

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

-

Drug Treatment: Treat the cells with serial dilutions of the terpyridine complex and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC₅₀ value, which is the concentration of the drug that inhibits 50% of cell growth.[4][5][24]

UV-Visible Spectroscopic Titration for DNA Interaction Studies

Procedure:

-

Preparation: Prepare a stock solution of the terpyridine complex in a suitable buffer (e.g., Tris-HCl/NaCl, pH 7.2). Also, prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer and determine its concentration spectrophotometrically.

-

Titration: Place a fixed concentration of the terpyridine complex in a quartz cuvette. Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.

-

Measurement: After each addition of DNA, record the UV-visible absorption spectrum of the solution.

-

Analysis: Monitor the changes in the absorbance and wavelength of the MLCT band of the complex. Hypochromism (decrease in absorbance) and a red shift (bathochromic shift) in the absorption maximum are indicative of intercalative binding.[1][25][26]

Conclusion

Terpyridine-based ligands are a cornerstone of modern coordination chemistry, offering a versatile platform for the development of functional metal complexes. Their well-defined coordination geometry, tunable electronic properties, and high stability have led to their successful application in a multitude of scientific disciplines. From pioneering new catalytic transformations and engineering advanced materials for energy conversion to designing novel therapeutic agents for the treatment of cancer, the importance of terpyridine ligands in contemporary research is undeniable. This guide has provided a comprehensive overview of their fundamental features, and it is anticipated that the continued exploration of these remarkable ligands will lead to further groundbreaking discoveries.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. oaepublish.com [oaepublish.com]

- 3. Photophysical properties and X-ray crystal structure of a luminescent platinum(II) dimer [Pt2(2,2′ : 6′,2″-terpyridine)2(Gua)](CIO4)3·H2O (Gua = guanidine anion) | Scilit [scilit.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.purdue.edu [chem.purdue.edu]

- 7. Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Photophysical properties of Pt( ii ) complexes based on the benzoquinoline (bzq) ligand with OLED implication: a theoretical study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03334E [pubs.rsc.org]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Water oxidation catalyzed by the tetranuclear Mn complex [Mn(IV)4O5(terpy)4(H2O)2](ClO4)6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High turnover catalysis of water oxidation by Mn(ii) complexes of monoanionic pentadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

- 21. fhi.mpg.de [fhi.mpg.de]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 4-bromo-2,6-dipyridin-2-ylpyridine from 2,6-bis(2-pyridyl)-4(1H)-pyridinone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-bromo-2,6-dipyridin-2-ylpyridine, a valuable building block in supramolecular chemistry and materials science. The protocol details the bromination of 2,6-bis(2-pyridyl)-4(1H)-pyridinone using a mixture of phosphorus pentabromide (PBr₅) and phosphoryl bromide (POBr₃). This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate its application in research and development.

Introduction

This compound, also known as 4'-bromo-2,2':6',2''-terpyridine, is a key intermediate in the synthesis of functional materials, including metal complexes with tailored electronic and photophysical properties. The presence of the bromine atom at the 4-position of the central pyridine ring allows for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. The precursor, 2,6-bis(2-pyridyl)-4(1H)-pyridinone, is readily accessible and serves as a common starting material for various substituted terpyridines. This protocol outlines a reliable method for the conversion of the pyridinone to the desired brominated product.

Reaction Scheme

The synthesis proceeds via the conversion of the keto group of the pyridinone to a bromo substituent using a mixture of phosphorus pentabromide and phosphoryl bromide.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 4'-halo-2,2':6',2''-terpyridines.

Materials:

-

2,6-bis(2-pyridyl)-4(1H)-pyridinone

-

Phosphorus pentabromide (PBr₅)

-

Phosphoryl bromide (POBr₃)

-

Toluene or Xylene (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 2,6-bis(2-pyridyl)-4(1H)-pyridinone.

-

Addition of Reagents: To the flask, add anhydrous toluene or xylene, followed by the cautious addition of phosphorus pentabromide (PBr₅) and phosphoryl bromide (POBr₃). A typical molar ratio of pyridinone to PBr₅ is approximately 1:1.5 to 1:2. POBr₃ is often used as a solvent or co-solvent.

-

Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain it at this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice to quench the excess phosphorus halides.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,6-bis(2-pyridyl)-4(1H)-pyridinone | |

| Reagents | PBr₅, POBr₃ | |

| Solvent | Toluene or Xylene | |

| Reaction Temperature | 110-160 °C | |

| Typical Yield | Not explicitly reported, but related chlorination reactions yield ~78% | |

| Purification Method | Column Chromatography |

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety Precautions

-

Phosphorus pentabromide and phosphoryl bromide are corrosive and react violently with water. Handle these reagents in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction generates hydrogen bromide gas, which is corrosive. Ensure adequate ventilation and consider using a trap to neutralize the acidic gas.

-

Always add the reaction mixture to ice slowly and cautiously during the quenching step to control the exothermic reaction.

Conclusion

This protocol provides a detailed and actionable guide for the synthesis of this compound from its pyridinone precursor. By following the outlined steps, researchers can reliably produce this important intermediate for a variety of applications in medicinal chemistry, materials science, and supramolecular chemistry. The provided workflow and data summary aim to enhance the reproducibility and efficiency of this synthetic transformation.

High-Yield Preparation of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, a key intermediate in the development of novel therapeutics and functional materials. The methodologies presented are based on established synthetic routes, with a focus on maximizing yield and purity.

Introduction

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is a versatile tridentate ligand widely employed in coordination chemistry and materials science. Its rigid structure and ability to form stable complexes with various metal ions make it a valuable building block for supramolecular assemblies, catalysts, and metallodrugs. The presence of the bromophenyl group offers a convenient handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. The most common and effective method for synthesizing 4'-aryl-2,2':6',2''-terpyridines is the Kröhnke pyridine synthesis.[1][2][3] This reaction can be performed using either a one-pot or a multi-step approach. While the one-pot method offers operational simplicity, it often results in lower yields due to the formation of polycondensation byproducts.[4] A more controlled, higher-yield synthesis is typically achieved through a two-step procedure involving the initial formation and isolation of an intermediate chalcone.[4][5][6]

Data Presentation

The following table summarizes quantitative data for different synthetic approaches to 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, allowing for easy comparison of their efficiencies.

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purification Method | Reference(s) |

| One-Pot Aldol Condensation | 2-Acetylpyridine, 4-Bromobenzaldehyde | Ammonium acetate, Acetamide, 180 °C | 20 | Not specified | [4] |

| Two-Step Kröhnke Synthesis | 2-Acetylpyridine, 4-Bromobenzaldehyde | 1. NaOH/MeOH (Chalcone formation) 2. NH4OAc | 64 | Chromatographic purification | [5][6] |

| Large-Scale Two-Step Synthesis | 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine, N-[2-oxo-2-(2-pyridyl)-ethyl]pyridinium iodide | Ammonium acetate | 55 | Recrystallization | [6] |

Experimental Protocols

This section provides detailed methodologies for the high-yield, two-step synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, as well as for the preparation of the necessary starting materials.

Protocol 1: Preparation of 4-Bromobenzaldehyde from 4-Bromotoluene

This protocol describes the synthesis of the key aldehyde starting material.[7][8][9]

Step 1: Bromination of 4-Bromotoluene

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 100 g (0.58 mol) of 4-bromotoluene.[8]

-

Heat the flask in an oil bath to 105 °C with stirring.[8]

-

Illuminate the flask with a 150-watt tungsten lamp.[8]

-

Slowly add 197 g (1.23 mol) of bromine from the dropping funnel over approximately 3 hours, maintaining the temperature between 105-135 °C.[8]

-

After the addition is complete, raise the temperature to 150 °C to ensure the reaction proceeds to completion.[8] The product of this step is 4-bromobenzal bromide.

Step 2: Hydrolysis to 4-Bromobenzaldehyde

-

Transfer the crude 4-bromobenzal bromide to a larger flask and mix it thoroughly with 200 g of powdered calcium carbonate.[8]

-

Add approximately 300 mL of water and heat the mixture cautiously to reflux for 15 hours to effect hydrolysis.[8]

-

After hydrolysis, purify the product by steam distillation.[8]

-

Collect the distillate in portions and cool to crystallize the 4-bromobenzaldehyde.[8]

-

Collect the solid product by filtration and dry it in a desiccator. The expected yield is 60-70%.[8]

Protocol 2: High-Yield Two-Step Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

This protocol is adapted from established high-yield procedures.[5][6]

Step 1: Synthesis of (E)-1-(4-bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (Azachalcone Intermediate)

-

To a solution of 4-bromobenzaldehyde (18.5 g, 100 mmol) in methanol (120 ml) saturated with NaOH at 4°C, add 2-acetylpyridine (12.1 g, 100 mmol) dropwise over 75 minutes.

-

Stir the reaction mixture at this temperature for an additional 2 hours.

-

Collect the resulting precipitate by filtration, wash with cold methanol, and dry under vacuum to yield the azachalcone intermediate.

Step 2: Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

-

Prepare N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide by reacting 2-acetylpyridine with iodine and pyridine.

-

In a round-bottom flask, dissolve the azachalcone intermediate from Step 1 and an equimolar amount of N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide in glacial acetic acid.

-

Add an excess of ammonium acetate (approximately 10 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with aqueous ammonia, which will cause the product to precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol or a mixture of chloroform and hexanes) to obtain analytically pure 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described in this document.

Caption: Overall workflow for the two-step synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.

Caption: Simplified mechanism of the Kröhnke synthesis for 4'-aryl-2,2':6',2''-terpyridines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

- 7. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of p-Bromobenzaldehyde - Chempedia - LookChem [lookchem.com]

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 4-bromo-2,6-dipyridin-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides detailed protocols for the palladium-catalyzed Suzuki cross-coupling of 4-bromo-2,6-dipyridin-2-ylpyridine with various arylboronic acids. The resulting 4-aryl-2,6-dipyridin-2-ylpyridine derivatives are of significant interest in medicinal chemistry, materials science, and coordination chemistry due to the unique chelating properties of the terpyridine-like scaffold. These compounds serve as valuable building blocks for the synthesis of novel pharmaceuticals, functional materials, and ligands for catalysis.[1][2][3]

The protocols outlined below are based on established procedures for Suzuki-Miyaura reactions on related bromopyridine and terpyridine systems. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, as the pyridine nitrogen atoms in the substrate can coordinate to the palladium center and potentially inhibit the catalytic cycle.

Reaction Principle

The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and may require optimization for specific arylboronic acids and reaction scales.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃/ligand; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-